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molecular formula C10H11NO2S B8469331 6-[(Cyclopropylmethyl)sulfanyl]pyridine-3-carboxylic acid

6-[(Cyclopropylmethyl)sulfanyl]pyridine-3-carboxylic acid

Cat. No. B8469331
M. Wt: 209.27 g/mol
InChI Key: OQHGKDDEYYSVCQ-UHFFFAOYSA-N
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Patent
US08895733B2

Procedure details

6-[(Cyclopropylmethyl)sulfanyl]pyridine-3-carboxylic acid was prepared from 6-sulfanylpyridine-3-carboxylic acid (0.5 g, 3.22 mmol) and (bromomethyl)cyclopropane (0.44 g, 3.22 mmol) according to the method described for Intermediate 276 to afford the title compound (0.521 g, 61%). Method B HPLC-MS: MH+ requires m/z=210 Found: m/z=210, Rt=1.77 min (79%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 276
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[N:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.Br[CH2:12][CH:13]1[CH2:15][CH2:14]1>>[CH:13]1([CH2:12][S:1][C:2]2[N:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][CH:3]=2)[CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
SC1=CC=C(C=N1)C(=O)O
Name
Quantity
0.44 g
Type
reactant
Smiles
BrCC1CC1
Step Two
Name
Intermediate 276
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CSC1=CC=C(C=N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.521 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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